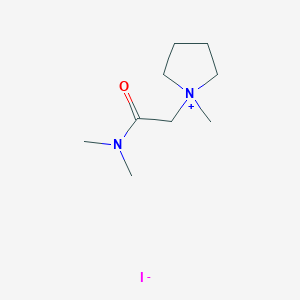
3,3'-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is a complex organic compound characterized by its unique thiazolidine ring structure
Métodos De Preparación
The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethylenediamine with 4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. Pathways involved in its action may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds include other thiazolidine derivatives, such as:
- 4-Hydroxy-2-thioxo-5-thiazolidinecarboxylic acid
- 3,3’-Thiodipropionic acid
- 2-Mercaptobenzothiazole Compared to these compounds, 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is unique due to its ethylene linkage and diethyl ester groups, which may confer different chemical properties and biological activities.
Propiedades
Número CAS |
23509-81-1 |
|---|---|
Fórmula molecular |
C16H24N2O6S4 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
ethyl 3-[2-(5-ethoxycarbonyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C16H24N2O6S4/c1-5-23-11(19)9-15(3,21)17(13(25)27-9)7-8-18-14(26)28-10(16(18,4)22)12(20)24-6-2/h9-10,21-22H,5-8H2,1-4H3 |
Clave InChI |
FONUDMIOOCPPCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(N(C(=S)S1)CCN2C(=S)SC(C2(C)O)C(=O)OCC)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)

![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)








